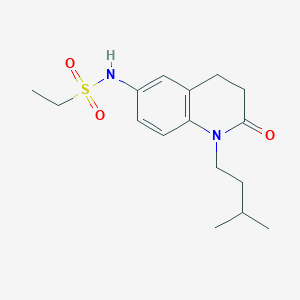

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide” is a chemical compound with the molecular formula C16H24N2O3S and a molecular weight of 324.441.

Synthesis Analysis

The synthesis of “N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide” is not explicitly mentioned in the search results. However, related compounds have been synthesized and studied23. For a detailed synthesis procedure, it is recommended to refer to peer-reviewed articles or chemical databases.Molecular Structure Analysis

The molecular structure of “N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide” can be deduced from its molecular formula, C16H24N2O3S. It contains 16 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom1. For a detailed molecular structure, it is recommended to refer to a reliable chemical database or use a molecular modeling software.Chemical Reactions Analysis

The specific chemical reactions involving “N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide” are not mentioned in the search results. However, as a chemical compound, it can participate in various chemical reactions depending on the conditions425.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide” include its molecular formula (C16H24N2O3S) and molecular weight (324.44)1. For more detailed physical and chemical properties, it is recommended to refer to a reliable chemical database.Wissenschaftliche Forschungsanwendungen

Inhibition of Human Carbonic Anhydrases

Isoquinolinesulfonamides, structurally related to N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide, have been identified as inhibitors of human carbonic anhydrases (hCAs), with selectivity toward therapeutically relevant isozymes. The crystal structure of hCA II complexed with a similar sulfonamide revealed unique inhibitor binding. This study aids in understanding the interaction mechanism and guides the design of selective inhibitors for isoforms like hCA IX and VII, which are associated with cancer and neuronal functions, respectively (Mader et al., 2011).

Antitumor Activity of Tetrahydroquinoline Derivatives

Novel tetrahydroquinoline derivatives bearing the sulfonamide moiety have demonstrated significant antitumor activities in vitro. These compounds, synthesized from a base compound similar to N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide, showed potent efficacy against various cancer cell lines, highlighting their potential as a new class of antitumor agents (Alqasoumi et al., 2010).

Enantioselective Synthesis and Asymmetric Desymmetrization

The compound and its derivatives have been utilized in the enantioselective synthesis of 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxamides via copper-catalyzed aryl C-N coupling. This method, based on an asymmetric desymmetrization strategy, allows for the production of enantioenriched compounds, contributing to the field of chiral chemistry and offering potential for diverse biological applications (He et al., 2015).

Isoquinolinesulfonamides as Protein Kinase Inhibitors

Related compounds have been studied for their ability to inhibit protein kinases selectively, impacting cellular processes relevant to cancer, neurodegenerative diseases, and other conditions. These studies shed light on the pharmacological potential of sulfonamide derivatives in targeting enzymatic pathways critical for disease progression and therapy (Hidaka et al., 1984).

Safety And Hazards

The safety and hazards associated with “N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide” are not specified in the search results. It is important to handle all chemical compounds with care and refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information42.

Zukünftige Richtungen

The future directions for the study and application of “N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide” are not specified in the search results. However, related compounds have shown potential therapeutic effects in various neurological disorders, suggesting potential future research directions6.

Eigenschaften

IUPAC Name |

N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3S/c1-4-22(20,21)17-14-6-7-15-13(11-14)5-8-16(19)18(15)10-9-12(2)3/h6-7,11-12,17H,4-5,8-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWKEXHVUCYQNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CCC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Cyclobutylidene-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide](/img/structure/B2812822.png)

![(Z)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide](/img/structure/B2812825.png)

![3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride](/img/structure/B2812827.png)

![N-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2812832.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2812834.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2812835.png)

![Benzenamine, 3-methyl-2-[(phenylmethyl)thio]-](/img/structure/B2812838.png)

![tert-butyl N-[(2R)-2-azidopropyl]carbamate](/img/structure/B2812839.png)